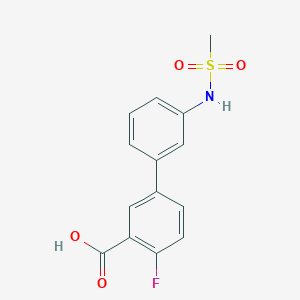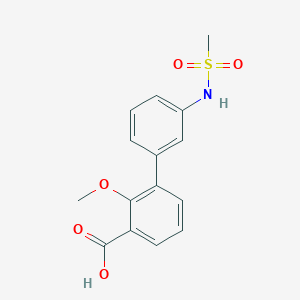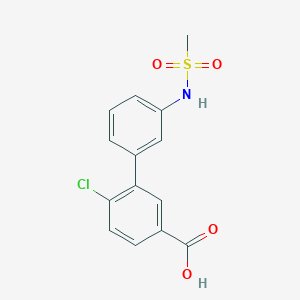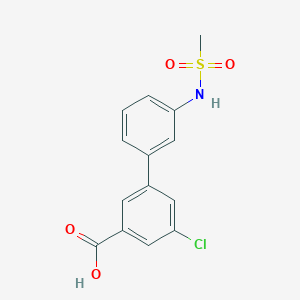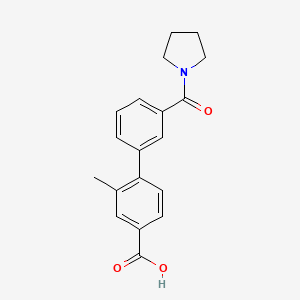
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% (3-MPCPBA), is a chemical compound used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of studies, ranging from biochemical and physiological effects to laboratory experiments.
科学研究应用
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, such as drug development and biochemical studies. It has been used as an inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme involved in the metabolism of endocannabinoids. It has also been used as a substrate for the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used in studies of the role of the endocannabinoid system in pain, inflammation, and anxiety.
作用机制
The mechanism of action of 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is not fully understood, but it is believed to act as an inhibitor of FAAH, which is an enzyme involved in the metabolism of endocannabinoids. By inhibiting FAAH, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% increases the levels of endocannabinoids, such as anandamide, in the body. This increase in endocannabinoid levels is thought to be responsible for the effects of 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% on pain, inflammation, and anxiety.
Biochemical and Physiological Effects
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain, inflammation, and anxiety in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and reduce the expression of pro-inflammatory genes. In addition, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been shown to reduce the expression of COX-2, an enzyme involved in the synthesis of prostaglandins.
实验室实验的优点和局限性
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. It is also a stable compound, which makes it suitable for long-term storage. However, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has some limitations as well. It is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, which can limit its use in organic synthesis.
未来方向
There are a number of potential future directions for 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% research. One potential direction is to further investigate the effects of 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% on pain, inflammation, and anxiety. It could also be used to study the role of the endocannabinoid system in other diseases and conditions. In addition, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% could be used to develop novel drugs for the treatment of pain, inflammation, and anxiety. Finally, 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% could be used to develop new laboratory techniques for the synthesis of other compounds.
合成方法
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is synthesized through an aldol condensation reaction between 3-methyl-4-hydroxybenzoic acid and 3-pyrrolidin-1-yl-propionic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 140°C for 4 hours. The reaction yields 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% as a white solid with a purity of 95%.
属性
IUPAC Name |
3-methyl-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-11-16(19(22)23)7-8-17(13)14-5-4-6-15(12-14)18(21)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKGWFKQAGOBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692089 |
Source


|
| Record name | 2-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261979-53-6 |
Source


|
| Record name | 2-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


